molecular formula C6H8O2 B3362355 Furan, 2-methoxy-4-methyl- CAS No. 97821-56-2

Furan, 2-methoxy-4-methyl-

Cat. No.: B3362355
CAS No.: 97821-56-2
M. Wt: 112.13 g/mol
InChI Key: GHQCVSHQXVZDTQ-UHFFFAOYSA-N
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Description

Furan, 2-methoxy-4-methyl- is an organic compound belonging to the furan family. It is characterized by a furan ring substituted with a methoxy group at the second position and a methyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-methoxy-4-methyl- typically involves the reaction of 2-methoxyfuran with methylating agents under controlled conditions. One common method is the methylation of 2-methoxyfuran using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature, yielding Furan, 2-methoxy-4-methyl- as the product .

Industrial Production Methods: Industrial production of Furan, 2-methoxy-4-methyl- often involves large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Furan, 2-methoxy-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Furan, 2-methoxy-4-methyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Furan, 2-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Furan, 2-methoxy-5-methyl-
  • Furan, 2-ethoxy-4-methyl-
  • Furan, 2-methoxy-3-methyl-

Comparison: Furan, 2-methoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-4-methylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-3-6(7-2)8-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQCVSHQXVZDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539713
Record name 2-Methoxy-4-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97821-56-2
Record name 2-Methoxy-4-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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